5-(Phenanthren-9-yl)-2H-tetrazole
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Overview
Description
5-(Phenanthren-9-yl)-2H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a phenanthrene moiety at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenanthren-9-yl)-2H-tetrazole typically involves the [3+2] cycloaddition reaction between phenanthrene-9-carbonitrile and sodium azide. This reaction is often carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) under mild conditions . The reaction proceeds efficiently, providing the desired tetrazole derivative in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(Phenanthren-9-yl)-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form phenanthrenequinone derivatives.
Reduction: The tetrazole ring can be reduced to form corresponding amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
5-(Phenanthren-9-yl)-2H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(Phenanthren-9-yl)-2H-tetrazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The phenanthrene moiety may intercalate with DNA, while the tetrazole ring can form hydrogen bonds with biological macromolecules, potentially disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene
- 4-(10-Phenylanthracene-9-yl)pyridine
- 4-(10-Phenylanthracene-9-yl)benzonitrile
Uniqueness
5-(Phenanthren-9-yl)-2H-tetrazole is unique due to the presence of both a phenanthrene moiety and a tetrazole ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications .
Properties
CAS No. |
98370-88-8 |
---|---|
Molecular Formula |
C15H10N4 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
5-phenanthren-9-yl-2H-tetrazole |
InChI |
InChI=1S/C15H10N4/c1-2-6-11-10(5-1)9-14(15-16-18-19-17-15)13-8-4-3-7-12(11)13/h1-9H,(H,16,17,18,19) |
InChI Key |
MQYPTBOUWHOGLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=NNN=N4 |
Origin of Product |
United States |
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